molecular formula C8H6BrNO B3037894 7-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-75-8

7-Bromo-3-methylbenzo[d]isoxazole

Cat. No. B3037894
CAS RN: 66033-75-8
M. Wt: 212.04 g/mol
InChI Key: QHSMWCXTVHKPSV-UHFFFAOYSA-N
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Description

7-Bromo-3-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6BrNO . It is commonly used in the field of drug discovery .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methylbenzo[d]isoxazole consists of a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C8H6BrNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including 7-Bromo-3-methylbenzo[d]isoxazole, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

7-Bromo-3-methylbenzo[d]isoxazole is a solid compound with a molecular weight of 212.05 .

Scientific Research Applications

BRD4 Bromodomain Inhibitors

The compound has been used in the synthesis of a new class of small-molecule BRD4 bromodomain inhibitors . The BRD4 protein is associated with various diseases, making it an attractive target for the treatment of cancer and inflammation . The most potent inhibitor exhibited high binding affinity to BRD4 .

Cancer Treatment

The BRD4 protein, which can be inhibited by compounds bearing a benzo[d]isoxazol scaffold, has been associated with several human diseases and conditions including cancers such as acute myeloid leukemia (AML), gastrointestinal stromal tumor (GIST), triple-negative breast cancer, prostate cancer, neuroblastoma, pancreatic cancer, cholangiocarcinoma .

Inflammation Treatment

In addition to its role in cancer treatment, the BRD4 protein has also been associated with inflammations . Therefore, compounds like 7-Bromo-3-methylbenzo[d]isoxazole that can inhibit BRD4 may have potential applications in the treatment of inflammatory diseases .

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, 7-Bromo-3-methylbenzo[d]isoxazole, as an isoxazole derivative, may have potential applications in drug discovery .

Metal-free Synthetic Routes

In the field of organic synthesis, it’s always imperative to develop eco-friendly synthetic strategies . 7-Bromo-3-methylbenzo[d]isoxazole could be synthesized using metal-free synthetic routes, which is beneficial for the environment .

Suzuki Coupling

The compound has been involved in the Suzuki coupling, a type of palladium-catalyzed cross coupling . This reaction is widely used in organic chemistry to synthesize various organic compounds .

Safety and Hazards

The safety information for 7-Bromo-3-methylbenzo[d]isoxazole includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

7-bromo-3-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSMWCXTVHKPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methylbenzo[d]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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